molecular formula C11H22O2 B092551 (E)-1,1-dimethoxynon-2-ene CAS No. 18287-01-9

(E)-1,1-dimethoxynon-2-ene

Cat. No. B092551
CAS RN: 18287-01-9
M. Wt: 186.29 g/mol
InChI Key: VKWXFMOLPWWLDR-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,1-dimethoxynon-2-ene, also known as DMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. DMN is a colorless liquid that is soluble in most organic solvents and has a characteristic odor.

Mechanism Of Action

The mechanism of action of (E)-1,1-dimethoxynon-2-ene is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In insecticidal applications, (E)-1,1-dimethoxynon-2-ene is believed to disrupt the nervous system of insects, leading to their death.

Biochemical And Physiological Effects

(E)-1,1-dimethoxynon-2-ene has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of the nervous system in insects. (E)-1,1-dimethoxynon-2-ene has also been found to have low toxicity in mammals, making it a promising candidate for further study in medicine and agriculture.

Advantages And Limitations For Lab Experiments

One advantage of (E)-1,1-dimethoxynon-2-ene is its low toxicity in mammals, which makes it a promising candidate for further study in medicine and agriculture. However, one limitation of (E)-1,1-dimethoxynon-2-ene is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the study of (E)-1,1-dimethoxynon-2-ene. In medicine, (E)-1,1-dimethoxynon-2-ene could be further studied as a potential treatment for breast cancer and other types of cancer. In agriculture, (E)-1,1-dimethoxynon-2-ene could be further studied as a potential pesticide. In materials science, (E)-1,1-dimethoxynon-2-ene could be further studied as a potential monomer for the synthesis of polymeric materials. Additionally, further research could be conducted to better understand the mechanism of action of (E)-1,1-dimethoxynon-2-ene and its potential applications in other fields.

Synthesis Methods

(E)-1,1-dimethoxynon-2-ene can be synthesized through a variety of methods, including the reaction of 1,8-dibromo-3,6-dioxaoctane with sodium methoxide, and the reaction of 1,8-dibromo-3,6-dioxaoctane with potassium tert-butoxide. Another method involves the reaction of 1,8-dibromo-3,6-dioxaoctane with sodium hydride in the presence of dimethyl sulfate.

Scientific Research Applications

(E)-1,1-dimethoxynon-2-ene has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (E)-1,1-dimethoxynon-2-ene has been found to have anticancer properties and has been studied as a potential treatment for breast cancer and other types of cancer. In agriculture, (E)-1,1-dimethoxynon-2-ene has been found to have insecticidal properties and has been studied as a potential pesticide. In materials science, (E)-1,1-dimethoxynon-2-ene has been studied as a potential monomer for the synthesis of polymeric materials.

properties

CAS RN

18287-01-9

Product Name

(E)-1,1-dimethoxynon-2-ene

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(E)-1,1-dimethoxynon-2-ene

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h9-11H,4-8H2,1-3H3/b10-9+

InChI Key

VKWXFMOLPWWLDR-MDZDMXLPSA-N

Isomeric SMILES

CCCCCC/C=C/C(OC)OC

SMILES

CCCCCCC=CC(OC)OC

Canonical SMILES

CCCCCCC=CC(OC)OC

synonyms

(E)-2-Nonenal dimethyl acetal

Origin of Product

United States

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